molecular formula C11H22O4 B8427010 5-(2-Hydroxy-ethoxy)-2,2-dimethyl-pentanoic acid ethyl ester

5-(2-Hydroxy-ethoxy)-2,2-dimethyl-pentanoic acid ethyl ester

Cat. No. B8427010
M. Wt: 218.29 g/mol
InChI Key: AICCNXXHPBJJEN-UHFFFAOYSA-N
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Patent
US06713507B2

Procedure details

5-Bromo-2,2-dimethyl-pentanoic acid ethyl ester LVX (19 g, 74.5 mmol) was dissolved in ethylene glycol LXVI (150 mL) and stirred under argon. After NaI (1.13 g, 7.5 mmol) was added as a catalyst, NaH as a dispersion in mineral oil (3.0 g, 60%, in mineral oil; 75 mmol) was added slowly in five portions. After stirring for 20 min at rt, the mixture was subjected to gentle heating in an oil-bath to 70° C. After 20 h, the heating was discontinued and the mixture was cooled to rt. The reaction mixture was diluted with H2O (500 mL), then extracted with chloroform (5′ 100 mL). The chloroform extract was then washed with 10% aq Na2S2O3 (300 mL), then with H2O (400 mL). After drying over MgSO4, the solvent was evaporated to give crude product (13.1 g), which was further purified by vacuum distillation (80-83 C., 0.11 torr) to give the desired product (3.25 g, 20% yield) as a clear, colorless oil. 1H NMR (CDC13), d (ppm): 4.51 (t, 1 H, J=5.5); 4.05 (q, 2 H,J=7.1); 3.48 (m, 2H); 3.40-3.31 (m, 4H); 1.18 (t, 3 H,J=7.1); 1.11 (s, 6H). 13C NMR (CDCl3), d (ppm): 176.7, 72.0, 70.5, 60.3, 59.8, 41.3, 36.7, 24.88, 24.78, 14.0. HRMS calcd. for C11H23O4 (MH+): 219.1613, found 219.1605.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]([CH3:11])([CH3:10])[CH2:6][CH2:7][CH2:8]Br)[CH3:2].[Na+].[I-].[H-].[Na+].[CH2:17]([OH:20])[CH2:18][OH:19]>O>[CH2:1]([O:3][C:4](=[O:12])[C:5]([CH3:11])([CH3:10])[CH2:6][CH2:7][CH2:8][O:19][CH2:18][CH2:17][OH:20])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCCBr)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
[Na+].[I-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 20 min at rt
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (5′ 100 mL)
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was then washed with 10% aq Na2S2O3 (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product (13.1 g), which
DISTILLATION
Type
DISTILLATION
Details
was further purified by vacuum distillation (80-83 C., 0.11 torr)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(C(CCCOCCO)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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